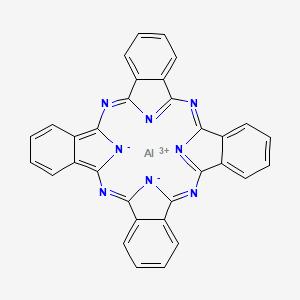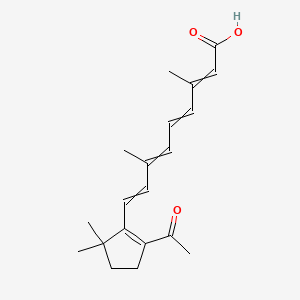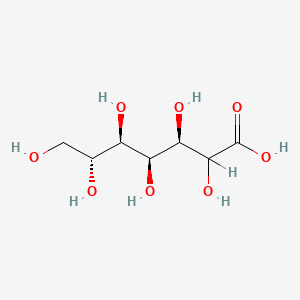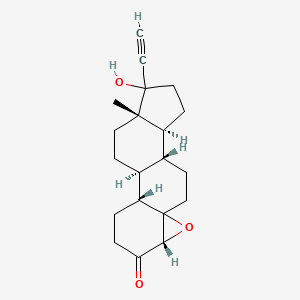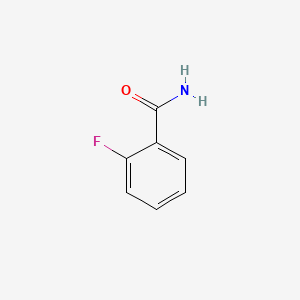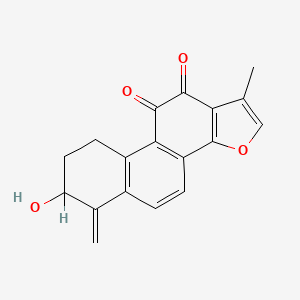
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-
説明
Synthesis Analysis
The synthesis of Phenanthro[1,2-b]furan derivatives has been achieved through various methodologies, including photoinduced molecular transformations and regioselective photoadditions of 2-hydroxyphenanthrene-1,4-dione with electron-rich alkenes, leading to the formation of phenanthrofuran diones. These methods demonstrate the versatility and efficiency of synthesizing complex molecular structures through photochemical reactions (Suginome et al., 1994). Additionally, dehydrogenation techniques using palladium-charcoal have been utilized to synthesize related phenanthrofuran derivatives, showcasing the application of catalytic dehydrogenation in organic synthesis (Horaguchi, 1977).
Molecular Structure Analysis
The molecular structure of Phenanthro[1,2-b]furan derivatives reveals a complex fused-ring system that exhibits significant chemical stability and intriguing electronic properties. Structural analyses, including X-ray crystallography, have provided detailed insights into the compound's geometry, confirming the presence of twisted helicene-like structures and columnar stacking in the crystal state, which may influence its electronic and optical properties (Kojima et al., 2016).
Chemical Reactions and Properties
Phenanthro[1,2-b]furan derivatives undergo various chemical reactions, including electrophilic substitution reactions and hydrogenation, which have been explored to modify the compound's structure and properties. Studies have shown that these compounds can participate in bromination, benzoylation, and hydrogenation reactions, leading to the formation of diverse derivatives with altered chemical functionalities (Horaguchi et al., 1980).
Physical Properties Analysis
The physical properties of Phenanthro[1,2-b]furan derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. The compounds' intense blue fluorescence in both solution and solid states, as observed in certain derivatives, highlights their potential use in optoelectronic devices and fluorescence-based applications (Kojima et al., 2016).
科学的研究の応用
-
Organic Light Emitting Diodes (OLEDs) : Compounds with a structure similar to the one you mentioned have been used in the creation of highly efficient deep-blue fluorescence OLEDs . The materials emit deep-blue light with a high photoluminescence quantum yield (PLQY) in solution state . The external quantum efficiency (EQE) values of the devices are 5.9% and 5.3% for m-PO-ABN and p-PO-ABN, respectively .
-
Transistor Applications : Another compound, Phenanthro[1,2-b : 8,7-b’]dithiophene, has been used in transistor applications . Although this is not the exact compound you mentioned, it does share a similar phenanthro backbone, suggesting potential for similar applications.
-
Fluorescence Probes : Compounds with a structure similar to the one you mentioned, specifically Phenanthro[9,10-D]Imidazole derivatives, have been used as fluorescence probes for distinguishable detection of Cys and Fe3+ . These probes have been applied in food and water samples as well as living cells monitoring . The probes exhibited high sensitivity and selectivity for “on-off” fluorescent recognition of Fe3+ with a limit of detection (LOD) of 213.74 nmol·L–1, and Cys with a LOD of 116.66 nmol·L–1 .
-
Detection in Saliva Samples : Another application of Phenanthro[9,10-d]imidazole-based compounds is in the sequential detection of Ag+/AgNPs and SCN- in water and saliva samples . This suggests that similar compounds could potentially be used in biological and environmental monitoring.
特性
IUPAC Name |
7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKJFRMCYQMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003161 | |
| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene- | |
CAS RN |
83145-47-5 | |
| Record name | Hydroxymethylenetanshinquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083145475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



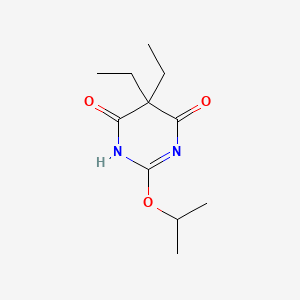
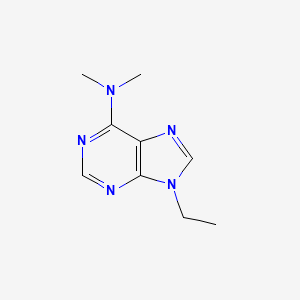
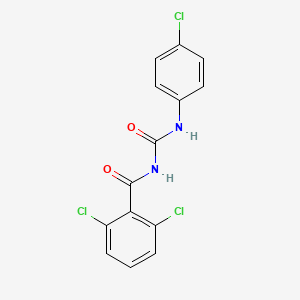
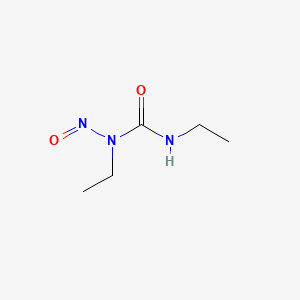
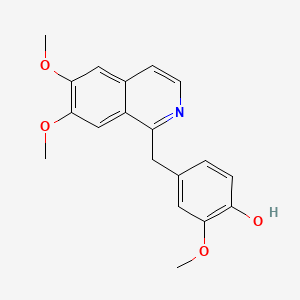
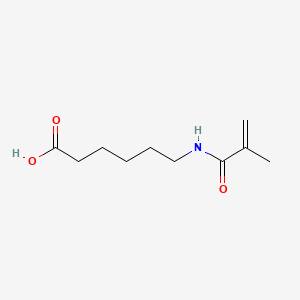
![Benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1203359.png)
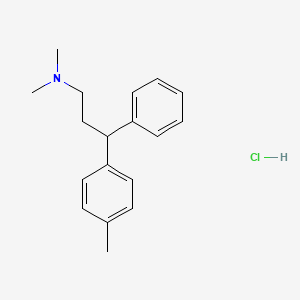
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)
